beta-Cyclocitral

Description

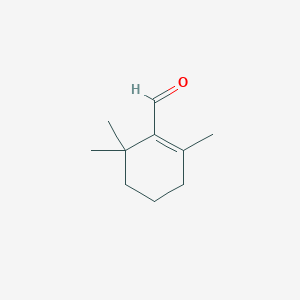

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6,6-trimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047142 | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 to 63.00 °C. @ 3.00 mm Hg | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-25-7, 52844-21-0 | |

| Record name | β-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha(beta)-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of β Cyclocitral

Precursor Pathways: Isoprenoid Biosynthesis and Carotenoid Formation

The biosynthesis of β-cyclocitral is fundamentally linked to the broader pathways of isoprenoid biosynthesis and subsequent carotenoid formation. Isoprenoids are a large class of organic compounds derived from five-carbon isoprene (B109036) units. In plants, these units, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), are synthesized via two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastid-localized methylerythritol-4-phosphate (MEP) pathway. pnas.org The MEP pathway is particularly relevant as it supplies the precursors for many plastidial isoprenoids, including carotenoids. pnas.orgnih.gov

Carotenoids are tetraterpene pigments synthesized biochemically from eight isoprene units, resulting in compounds with 40 carbons. wikipedia.org The synthesis of carotenoids begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, catalyzed by phytoene (B131915) synthase (PSY), to yield 15-cis-phytoene. frontiersin.org This colorless precursor undergoes a series of desaturation and isomerization steps to produce lycopene (B16060). frontiersin.org The cyclization of lycopene then leads to the formation of various cyclic carotenoids, including α-carotene and β-carotene, depending on the action of different cyclases. frontiersin.org β-Carotene, a key precursor for β-cyclocitral, is a major carotenoid found in plants and other organisms. mdpi.comwikipedia.orgwikipedia.org

Formation from β-Carotene

β-Cyclocitral is a primary apocarotenoid derived from β-carotene. mdpi.comwikipedia.org Its formation involves the oxidative cleavage of double bonds within the β-carotene molecule. wikipedia.orgfrontiersin.org Specifically, the production of β-cyclocitral requires the cleavage of the C7-C8 double bond in β-carotene. wikipedia.orgfrontiersin.org

This cleavage can occur through two main routes: enzymatic pathways and non-enzymatic oxidation. mdpi.comwikipedia.orgencyclopedia.pubnih.govfrontiersin.org Non-enzymatic formation can be triggered by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). mdpi.comwikipedia.orgencyclopedia.pubnih.govfrontiersin.orgnih.gov Singlet oxygen, an electrophilic molecule with a strong affinity for double bonds in carotenoids, can oxidize β-carotene, leading to the formation of various apocarotenoids, including β-cyclocitral. encyclopedia.pub In plants, ¹O₂ is primarily produced in the photosystem II reaction center, especially under high light conditions, where β-carotene also functions to quench ROS. wikipedia.orgfrontiersin.org

Enzymatic Cleavage Mechanisms

Enzymatic cleavage represents a significant pathway for the formation of β-cyclocitral from β-carotene. mdpi.comwikipedia.orgencyclopedia.pubnih.gov Several enzyme families have been implicated in this process.

Carotenoid Cleavage Dioxygenases (CCDs)

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes found in plants and other organisms that catalyze the oxidative cleavage of carotenoids, producing apocarotenoids. mdpi.comencyclopedia.pubfrontiersin.orgnih.govmdpi.com In plants, CCDs, along with 9-cis-epoxycarotenoid cleavage dioxygenases (NCEDs), are responsible for the enzymatic breakdown of carotenoids. mdpi.comencyclopedia.pubnih.gov While NCEDs are specifically involved in abscisic acid (ABA) biosynthesis by cleaving 9-cis-violaxanthin (B1234195) or 9-cis-neoxanthin, CCD enzymes exhibit different cleavage specificities. mdpi.comencyclopedia.pubnih.gov The plant CCD family includes several members, such as CCD1, CCD4, CCD7, and CCD8. encyclopedia.pubnih.govnih.gov

Role of CCD4

The CCD4 clade of enzymes has been particularly associated with the generation of volatile apocarotenoids, including β-cyclocitral. mdpi.comnih.gov While no single enzyme has been identified with high specificity solely for β-cyclocitral production, certain CCD4 enzymes have demonstrated the capability to cleave β-carotene at the C7-C8 position, which is necessary for β-cyclocitral formation. wikipedia.orgfrontiersin.orgfrontiersin.org For instance, CCD4b in citrus and Crocus sativus CCD4c have been reported to produce β-cyclocitral through cleavage at the 7, 8 (7′, 8′) double bond of β-carotene, although Crocus sativus CCD4c also cleaves at other positions, primarily 9, 10 (9′, 10′), yielding β-ionone. encyclopedia.pubnih.govnih.gov Overexpression of VvCCD4b from Vitis vinifera in a carotenoid-accumulating yeast strain also resulted in the formation of β-cyclocitral and β-ionone. nih.govfrontiersin.orgresearchgate.netresearchgate.net

However, the role of CCD4 in β-cyclocitral production can be complex and species-dependent. In Arabidopsis, for example, studies on mutants deficient in the four CCDs (CCD1, CCD4, CCD7, and CCD8) did not show an effect on β-cyclocitral accumulation, suggesting that CCD-mediated β-carotene oxidation might not be the primary source of this apocarotenoid in this species, although functional redundancy among the CCDs cannot be ruled out. encyclopedia.pubnih.gov Interestingly, in Arabidopsis, high light conditions lead to increased β-cyclocitral accumulation, while CCD4 expression is highly downregulated under these conditions, suggesting an indirect or regulatory link rather than direct catalytic production by the main CCD4 in this context. encyclopedia.pubnih.gov Despite this, CCD4 is still considered a potential contributor to β-cyclocitral formation, particularly certain isoforms or in specific organisms. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com

Other CCDs (e.g., CCD7)

While CCD4 is the primary CCD family implicated in β-cyclocitral formation, other CCDs have distinct roles. CCD7, for example, is a key enzyme in the biosynthesis of strigolactones, a different class of apocarotenoids. mdpi.comencyclopedia.pubnih.govfrontiersin.orgencyclopedia.pub CCD7, in conjunction with CCD8, catalyzes the steps leading to the strigolactone precursor carlactone. encyclopedia.pubfrontiersin.orgfrontiersin.orgencyclopedia.puboup.com Specifically, CCD7 cleaves 9-cis-β-carotene at the C9'-C10' double bond, producing β-ionone and 9-cis-β-apo-10'-carotenal. frontiersin.orgencyclopedia.puboup.comnih.gov This cleavage position is different from the C7-C8 cleavage required for β-cyclocitral formation, indicating that CCD7 is not directly involved in the synthesis of β-cyclocitral but rather in a separate apocarotenoid pathway. frontiersin.orgencyclopedia.puboup.comnih.gov

CCD1 is another plant CCD, typically cytosolic, that cleaves at the 9, 10 (9′, 10′) double bonds of various acyclic and monocyclic carotenoids and apocarotenoids, producing different volatile compounds. encyclopedia.pubnih.gov While some research suggests CCD1 might also contribute to β-cyclocitral formation via C7-C8 cleavage, its primary activity is at other positions. researchgate.netmdpi.com

Non-Enzymatic Oxidation Mechanisms

Non-enzymatic oxidation represents a significant pathway for the generation of β-cyclocitral from β-carotene. wikipedia.orgmdpi.comnih.govmdpi.comencyclopedia.pubfrontiersin.org This process typically involves the direct reaction of β-carotene with highly reactive molecules. wikipedia.orgmdpi.comnih.govmdpi.comencyclopedia.pubfrontiersin.org

Role of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) play a direct role in the non-enzymatic oxidation of β-carotene, leading to the formation of β-cyclocitral. wikipedia.orgmdpi.comnih.govmdpi.comencyclopedia.pubfrontiersin.org ROS are generated in various cellular compartments, particularly under conditions of stress, such as photo-oxidative stress in chloroplasts. frontiersin.orgfrontiersin.org The interaction between β-carotene and ROS can result in the cleavage of the carotenoid backbone. mdpi.comencyclopedia.pub

Singlet Oxygen (¹O₂) Mediated Oxidation

Singlet oxygen (¹O₂) is a particularly potent and significant Reactive Oxygen Species involved in the non-enzymatic production of β-cyclocitral. wikipedia.orgmdpi.comnih.govmdpi.comencyclopedia.pubnih.govmdpi.comfrontiersin.orgfrontiersin.orgpnas.org ¹O₂ is an electrophilic molecule with a strong affinity for the double bonds present in carotenoid molecules like β-carotene, making them susceptible to oxidation. mdpi.comencyclopedia.pub This interaction results in the chemical quenching of ¹O₂ by β-carotene, leading to the oxidative cleavage of the carotenoid and the formation of apocarotenoids, including β-cyclocitral. mdpi.comencyclopedia.pubnih.gov

Photo-oxidation of β-Carotene in Chloroplasts

A primary location for the singlet oxygen-mediated oxidation of β-carotene is within chloroplasts, particularly in the photosystem II (PSII) reaction center. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgoup.comresearchgate.net Under conditions of excess light or other environmental stresses, PSII can generate ¹O₂ as a byproduct of photosynthesis. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgoup.comresearchgate.net β-Carotene is strategically located in the PSII reaction center, where it functions to quench excited chlorophyll (B73375) and ¹O₂, thereby protecting the photosynthetic machinery from damage. wikipedia.orgmdpi.comfrontiersin.orgfrontiersin.orgoup.comresearchgate.net However, this quenching process can also lead to the oxidation and degradation of β-carotene by ¹O₂, resulting in the formation of β-cyclocitral and other oxidized derivatives. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgpnas.orgoup.comresearchgate.net This photo-oxidation of β-carotene is considered a significant source of β-cyclocitral in plants, particularly under photo-oxidative stress conditions. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgoup.comresearchgate.netnih.gov

Metabolic Interconnections

β-Cyclocitral is not merely an end-product of β-carotene degradation; it also acts as a bioactive compound and signaling molecule that influences various metabolic processes within organisms. mdpi.comfrontiersin.orgfrontiersin.orgpnas.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgoup.comfrontiersin.orgmdpi.comresearchgate.netoup.comnih.gov

Crosstalk with Primary and Secondary Metabolism

Research indicates that β-cyclocitral can engage in crosstalk with both primary and secondary metabolic pathways. frontiersin.orgwikipedia.orgresearchgate.netnih.govpnas.org It has been shown to influence metabolic activities and can impact pathways such as the methylerythritol-4-phosphate (MEP) pathway, which is a key route for the biosynthesis of terpenoids, including carotenoids. researchgate.netpnas.org β-Cyclocitral is also recognized as a signaling molecule that can mediate communication between core metabolism and phytohormone pathways. nih.gov Its presence can agitate the consistent state of various metabolites, highlighting its role in metabolic regulation. mdpi.com

Relationship with Provitamin A Carotenoid Production

As a derivative of β-carotene, a prominent provitamin A carotenoid, β-cyclocitral's formation is directly tied to the pool of these essential pigments. wikipedia.orgmdpi.comnih.govmdpi.comencyclopedia.pubfrontiersin.orgnih.govfrontiersin.orgpnas.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.comoup.comresearchgate.netkaust.edu.sanih.gov Some studies suggest that β-cyclocitral can, in turn, influence the production or accumulation of provitamin A carotenoids like β-carotene. nih.govoup.comresearchgate.netnih.gov This suggests a feedback or regulatory loop where the degradation product can impact the synthesis or levels of its precursor. The production of provitamin carotenoids can be highly dependent on factors related to β-cyclocitral. nih.gov

β Cyclocitral As a Plant Signaling Molecule

Role in Stress Acclimation and Tolerance

β-Cyclocitral acts as a unique plant signal that triggers stress tolerance in both vascular and non-vascular plants. mdpi.comresearchgate.netencyclopedia.pubresearchgate.net It is capable of eliciting multiple stress signals, enabling plants to survive under unfavorable conditions. mdpi.com βCC-mediated stress mitigation involves the regulation of several signaling pathways, leading to enhanced resistance against various environmental challenges. researchgate.netencyclopedia.pubresearchgate.net

Abiotic Stress Response

Under abiotic stress conditions, βCC accumulates in plants and contributes to increased resistance. mdpi.comencyclopedia.pubresearchgate.net Its role in abiotic stress tolerance has been observed in various plant species, including Arabidopsis thaliana and Solanum lycopersicum (tomato). mdpi.comfrontiersin.orgpnas.orgmdpi.com

Excessive light energy can lead to the production of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), in chloroplasts, resulting in photooxidative stress and damage to cellular components. pnas.orgbiorxiv.orgpnas.org β-Cyclocitral plays a key role in plant acclimation to excessive light by mitigating photooxidative stress. pnas.orgbiorxiv.orgmdpi.com

β-Cyclocitral is generated in the chloroplasts, primarily under high-light stress conditions, as an oxidized by-product of β-carotene. pnas.orgbiorxiv.orgnih.govoup.comresearchgate.net It functions as a messenger in the retrograde signaling pathway, which involves communication from the chloroplast to the nucleus. pnas.orgnih.govoup.comresearchgate.netmdpi.comfrontiersin.orgroyalsocietypublishing.orgmdpi.com This retrograde signaling allows the plant to coordinate nuclear gene expression in response to the functional state of the chloroplast and environmental conditions. frontiersin.orgroyalsocietypublishing.org βCC mediates a protective retrograde response that helps to lower the levels of toxic peroxides and carbonyls produced during photooxidative stress. nih.govoup.comresearchgate.net

A significant aspect of βCC signaling is its ability to induce changes in the expression of a large set of genes known as singlet oxygen-responsive genes (SORGs). mdpi.comfrontiersin.orgmdpi.compnas.orgpnas.orgmdpi.commdpi.comfishersci.cathegoodscentscompany.comnih.gov These genes are crucial indicators in the early stages of stress. mdpi.com Studies in Arabidopsis thaliana have shown that βCC treatment induces the expression of SORGs, and this reprogramming of gene expression is associated with increased tolerance to photooxidative stress. pnas.org The zinc finger protein METHYLENE BLUE SENSITIVITY 1 (MBS1), located in the nucleus and cytosol, is involved in the βCC retrograde signaling pathway and is hypothesized to induce the expression of SORGs to help plants cope with high light intensity stress. mdpi.com

β-Cyclocitral enhances plant tolerance to photooxidative stress by activating detoxification mechanisms. mdpi.comnih.govoup.comresearchgate.net It has been shown to recruit the xenobiotic response, which involves transcription factors such as SCL14 and ANAC102. nih.govoup.comresearchgate.netnih.gov Activation of this pathway leads to the induction of enzymes like glutathione (B108866) S-transferases (GSTs), which are involved in the detoxification of reactive carbonyl species (RCS) and peroxides generated under stress conditions. oup.comresearchgate.netoup.com This detoxification response limits damage to intracellular components and contributes to increased plant performance under photooxidative stress. nih.govoup.com For instance, the expression levels of GST5 and GST13, which are ¹O₂ responsive genes, increase in plants treated with βCC under excess light illumination. oup.com

β-Cyclocitral also plays an important role in drought stress tolerance in plants. mdpi.comresearchgate.netfrontiersin.orgbiorxiv.org Exogenous application of βCC has been shown to prime plants against drought stress. mdpi.com Research indicates that βCC can enhance plant vigor under drought conditions. researchgate.net A derivative of βCC, β-cyclocitric acid (βCCA), which is largely converted from βCC in leaves, has also been identified as a signal involved in drought tolerance. biorxiv.orgnih.gov Treatment with βCCA has been shown to markedly enhance plant tolerance to drought, preventing water losses and leading to higher leaf relative water content compared to control plants. biorxiv.orggoogle.com The mechanism by which βCCA enhances drought tolerance appears to be different from typical responses like stomatal closure, as studies have shown that βCCA treatment does not significantly decrease stomatal conductance. biorxiv.orggoogle.com Furthermore, β-cyclocitral has been found to enhance primary root growth and lateral root branching, which can contribute to better water uptake under drought conditions. researchgate.netfrontiersin.orgpnas.org

Here is a summary of some research findings on the effects of β-Cyclocitral treatment on plant stress tolerance:

| Stress Condition | Plant Species | Treatment with βCC/βCCA | Observed Effect | Reference |

| High Light Stress | Arabidopsis thaliana | βCC | Increased tolerance, higher PSII photochemical efficiency, reduced lipid peroxides | pnas.orgoup.com |

| High Light Stress | Arabidopsis thaliana | βCC | Increased expression of GST5 and GST13 | oup.com |

| Drought Stress | Arabidopsis thaliana | βCCA | Enhanced tolerance, higher leaf relative water content | biorxiv.orggoogle.com |

| Salt Stress | Rice, Arabidopsis | βCC | Promoted root growth and plant vigor | researchgate.netpnas.org |

| Simulated Herbivory | Tomato, Arabidopsis | βCC | Developed resistance | mdpi.com |

Induction of Singlet Oxygen-Responsive Genes

Drought Stress Tolerance

Biotic Stress Response

Plants have evolved various secondary metabolites as a defense mechanism against phytophagous herbivores and other biotic stresses. mdpi.com β-Cyclocitral plays a role in the plant's response to biotic stress, particularly in activating defenses against herbivores. nih.govmdpi.comazolifesciences.com

Insect herbivory triggers the production of beta-cyclocitral in plants like Arabidopsis thaliana. azolifesciences.commpg.de This volatile compound acts as a chemical signal to increase plant defenses against herbivores. azolifesciences.commpg.de Studies have shown that βCC treatment can enhance resistance against generalist herbivores such as Spodoptera littoralis in Arabidopsis thaliana. nih.gov Caterpillars feeding on plants treated with this compound exhibited reduced growth compared to those on untreated plants, further highlighting the significance of this signal in plant defense. azolifesciences.com

A key mechanism by which this compound contributes to herbivore defense is by inhibiting the methylerythritol 4-phosphate (MEP) pathway. azolifesciences.commpg.depnas.orgmpg.denih.govpnas.org The MEP pathway is crucial for plant growth processes, including the synthesis of pigments for photosynthesis. azolifesciences.commpg.depnas.org Herbivore feeding leads to increased reactive oxygen species content, which causes the conversion of β-carotene to β-cyclocitral. azolifesciences.compnas.orgmpg.denih.gov β-Cyclocitral then directly inhibits DXP synthase (DXS), the rate-controlling enzyme of the MEP pathway, which is located in the chloroplast. azolifesciences.commpg.depnas.orgmpg.denih.gov This inhibition affects the MEP pathway by down-regulating DXS activity and decreasing DXS transcript levels. pnas.orgmpg.denih.gov Molecular models suggest that βCC binds to DXS at the binding site for the thymine (B56734) pyrophosphate cofactor, blocking catalysis. nih.gov

Plants face a trade-off in allocating limited resources between growth and defense, particularly when under attack by enemies. nih.govazolifesciences.commpg.de Herbivore feeding not only induces defense compound production but also leads to a slowdown in growth processes. azolifesciences.commpg.de this compound signaling is a mechanism that precisely regulates this shift in resource allocation. azolifesciences.com While βCC acts as a chemical signal to boost defenses, it simultaneously reduces the formation of compounds in the MEP pathway by directly suppressing its rate-regulating enzyme. azolifesciences.commpg.de This down-regulation of the MEP pathway, which is involved in growth and development, is accompanied by an increase in plant defense capacity against chewing herbivores. pnas.org Interestingly, some studies suggest that βCC treatment can enhance both plant growth and defense, potentially representing a strategy to maintain a balance between these processes. mdpi.comnih.gov

Herbivore Defense Activation

Inhibition of Methylerythritol 4-Phosphate (MEP) Pathway

Regulation of Gene Expression

β-Cyclocitral is known to regulate gene expression in plants, contributing to stress tolerance. nih.govmdpi.comresearchgate.netnih.govoup.com It can reprogram the transcriptional responses that enable plants to endure various environmental stresses. nih.gov Comparative transcriptome analysis has revealed that βCC treatment can lead to the differential expression of numerous protein-coding genes. nih.govnih.gov Gene ontology analysis indicates that many of the upregulated genes are attributed to stress responses, encompassing both abiotic and biotic stresses. nih.gov

β-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to increased tolerance to various biotic and abiotic stresses. mdpi.comresearchgate.netoup.com Studies have shown that βCC treatment upregulates multiple stress-responsive genes. nih.govnih.gov For instance, in tomato plants, βCC treatment upregulated genes functionally related to both abiotic and biotic stresses. nih.gov This included the upregulation of jasmonic acid (JA)-dependent transcription factors (TFs) such as MYC2, MYB44, and ERFs, although surprisingly, not the JA biosynthetic genes. nih.govnih.gov Additionally, the upregulation of DREB3, an abscisic acid (ABA)-independent TF, was observed, validating the unaltered expression of ABA biosynthetic genes. nih.govnih.gov This suggests that βCC can induce genes required for multiple defense responses by detouring phytohormone signaling pathways. mdpi.com βCC-upregulated genes can include those involved in cell survival and stress-related processes, which can alter protein abundance and activity to enhance acclimation to stress. oup.com Among βCC-upregulated genes, glutathione-S-transferase (GST) is often overrepresented, and GST enzymes play roles in detoxification and maintaining cell survival during stress. oup.com

Table 1: Summary of β-Cyclocitral Effects on Plants Under Stress Conditions

| Stress Type | Effect of β-Cyclocitral Treatment | Plant Species Studied | Key Findings |

| Salinity Stress | Mitigates negative effects, promotes root growth. | Rice, Arabidopsis thaliana | Increased root length and shoot height, enhanced plant vigor in salt-contaminated soil. mdpi.compnas.orgfrontiersin.orgnih.gov |

| Herbivory | Activates defense, increases resistance. | Arabidopsis thaliana | Reduces herbivore growth, inhibits MEP pathway. mdpi.comnih.govazolifesciences.commpg.depnas.orgmpg.denih.govpnas.orgmdpi.com |

| Abiotic Stress | Upregulates stress-responsive genes, enhances tolerance. | Tomato, Arabidopsis thaliana | Reprograms transcriptome, induces genes for multiple defense responses, enhances drought tolerance. nih.govmdpi.commdpi.comnih.govnih.gov |

Table 2: Differentially Expressed Genes in Tomato Plants Upon βCC Treatment

| Category | Number of Upregulated Genes | Number of Downregulated Genes | Notes |

| Stress Response | 92 | (Data not available in source) | 47 specific to abiotic, 25 specific to biotic, 20 common to both. nih.gov |

| Other Functions | 23 | (Data not available in source) | Genes not directly related to stress response. nih.gov |

Involvement of Transcription Factors (e.g., SCL14, ANACs, MYB4, AP2)

Studies have shown that βCC influences the expression of various transcription factors involved in plant responses. For instance, βCC treatment has been observed to upregulate jasmonic acid (JA)-dependent transcription factors such as MYC2, MYB44, and ERFs in tomato plants. nih.gov Additionally, βCC enhances the expression of four ANAC transcription factors (ANAC102, ANAC001, and ANAC031 are mentioned in the context of xenobiotic response) that are involved in the SCL14-dependent response to xenobiotics. encyclopedia.pubmdpi.comoup.com The GRAS protein SCL14 (SCARECROW LIKE 14) interacts with TGAII transcription factors and mediates the activation or inhibition of detoxifying enzymes. encyclopedia.pub While MYB4 is mentioned as a JA-dependent transcription factor upregulated by βCC in tomato, the search results did not provide specific details on βCC's interaction with AP2 transcription factors within the provided context. nih.gov

Upregulation of Defense Genes

β-Cyclocitral is known to upregulate the expression of defense genes, contributing to enhanced stress acclimation. nih.govoup.com Transcriptome analysis of βCC-treated tomato plants revealed that a significant majority of upregulated genes are functionally related to abiotic and biotic stresses. nih.gov Specifically, 80% of the upregulated genes identified were associated with stress response. nih.gov Further breakdown showed that among the upregulated stress-responsive genes, some are specific to abiotic stress, some to biotic stress, and a notable portion are commonly involved in responses to both types of stress. researchgate.net For example, βCC treatment in Arabidopsis thaliana upregulates Glutathione-S-transferase 5 (GST5) and GST13, which are involved in detoxification and are responsive to singlet oxygen. nih.govoup.com

The distribution of upregulated stress-responsive genes in βCC-treated tomato plants can be summarized as follows:

| Category | Number of Upregulated Genes |

| Total Upregulated Genes | 115 |

| Genes Involved in Stress Response | 92 |

| Specific to Abiotic Stress | 47 |

| Specific to Biotic Stress | 25 |

| Common to Abiotic and Biotic | 20 |

| Other Functions | 23 |

Data derived from comparative transcriptome analysis of control and βCC-treated tomato plants. researchgate.net

Influence on Metabolic Pathways

β-Cyclocitral treatment leads to significant changes in a plant's metabolic network, optimizing resource allocation for both growth and defense. nih.govnih.gov Metabolome analysis of βCC-treated plants has identified numerous compounds whose levels are altered. nih.gov

Amino Acid Metabolism

Studies have shown that βCC treatment influences amino acid metabolism. nih.gov Metabolomic analysis of tomato plants treated with βCC revealed that amino acids are among the upregulated metabolites, observed at both early and later time points after treatment. nih.gov βCC has been shown to regulate pathways such as aminoacyl-tRNA biosynthesis and the metabolism of specific amino acids including glycine, serine, and threonine. These metabolic shifts in amino acid profiles are linked to improved growth and resilience under stress conditions.

Phenylpropanoid and Isoquinoline (B145761) Biosynthesis

β-Cyclocitral treatment has been found to influence the phenylpropanoid and isoquinoline biosynthesis pathways. nih.govuni.lu Metabolomic analysis in tomato plants indicated that these pathways were influenced at later time points following βCC treatment. nih.gov The upregulation of metabolites related to these pathways contributes to the plant's defense responses. nih.gov

Carbohydrate and Derivative Accumulation

β-Cyclocitral treatment can lead to the accumulation of carbohydrates and their derivatives. nih.gov Specific carbohydrates such as glucose, galactose, and mannose have been observed to be upregulated after βCC treatment in tomato plants. nih.gov This accumulation suggests a potential role of βCC in altering carbon allocation within the plant, which may support enhanced growth and defense mechanisms. nih.govpnas.org

Organic Acid Accumulation

Research has shown that β-cyclocitral is converted in plant leaves into β-cyclocitric acid (β-CCA), a water-soluble metabolite biorxiv.orgnih.gov. This conversion occurs not only non-enzymatically in water but also in vivo within plants, suggesting potential enzymatic catalysis biorxiv.orgmdpi.com. Studies using gas chromatography-mass spectrometry have detected β-CCA in non-stressed Arabidopsis leaves at concentrations higher than β-cyclocitral levels nih.gov.

Under drought stress conditions, the accumulation of β-CCA is significantly amplified compared to the increase in β-cyclocitral. For instance, drought stress in Arabidopsis resulted in a 3-fold increase in β-cyclocitral concentration, while β-CCA showed a 15-fold increase biorxiv.orgnih.gov. Exposing plants to volatile β-cyclocitral also led to a strong accumulation of β-CCA in the leaves, further indicating the in vivo conversion biorxiv.orgmdpi.com.

The accumulation of β-CCA is associated with enhanced plant tolerance to drought stress biorxiv.orgnih.govoup.com. This protective effect has been observed in various plant species, including Arabidopsis, Capsicum annuum, Viola tricolor, Solanum lycopersicum, and Prunus persica mdpi.com. The mechanism by which β-CCA confers drought tolerance appears to be distinct from known responses such as stomatal closure, changes in osmotic potential, and jasmonate signaling biorxiv.orgnih.gov.

Direct application of β-CCA on leaves or watering plants with a β-CCA solution has been shown to induce the upregulation of genes responsive to β-cyclocitral and singlet oxygen, indicating that β-CCA acts as a signaling molecule that triggers transcriptomic changes nih.gov. While the exact mechanisms linking β-CCA accumulation directly to the accumulation of other specific organic acids are still being elucidated, its role as a downstream metabolite and signaling molecule derived from β-cyclocitral highlights a connection to altered plant metabolic profiles under stress. The significant increase in β-CCA, an organic acid itself, demonstrates a direct impact of β-cyclocitral metabolism on the organic acid pool within the plant during stress responses.

| Compound | PubChem CID |

| β-Cyclocitral | 9895 |

| β-Cyclocitric acid | Not found |

Organic Acid Accumulation

Studies indicate that β-cyclocitral undergoes conversion within plant leaves to β-cyclocitric acid (β-CCA), a derivative that is soluble in water biorxiv.orgnih.gov. This transformation has been observed to occur both non-enzymatically in aqueous environments and in vivo within plant systems, suggesting the potential involvement of enzymatic processes biorxiv.orgmdpi.com. Analyses utilizing gas chromatography-mass spectrometry have detected β-CCA in Arabidopsis leaves even under non-stressed conditions, with concentrations exceeding those of β-cyclocitral nih.gov.

Under conditions of drought stress, the concentration of β-CCA accumulates significantly more than β-cyclocitral. For example, drought stress in Arabidopsis plants led to a tripling of β-cyclocitral levels, while β-CCA concentrations increased by a factor of 15 biorxiv.orgnih.gov. Furthermore, exposing plants to volatile β-cyclocitral resulted in a substantial accumulation of β-CCA in their leaves, providing additional evidence for its in vivo conversion biorxiv.orgmdpi.com.

The accumulation of β-CCA is correlated with an increased tolerance to drought stress in plants biorxiv.orgnih.govoup.com. This protective effect has been documented across multiple plant species, including Arabidopsis, Capsicum annuum, Viola tricolor, Solanum lycopersicum, and Prunus persica mdpi.com. The mechanism through which β-CCA imparts drought tolerance appears to be distinct from established stress responses like stomatal closure, alterations in osmotic potential, and signaling via jasmonates biorxiv.orgnih.gov.

β Cyclocitral in Plant Development and Morphogenesis

Regulation of Root Architecture and Growth

Studies have shown that β-cyclocitral significantly modifies root growth and architecture. google.com This includes promoting the elongation of the primary root and stimulating the formation and growth of lateral roots. frontiersin.orggoogle.com

Promotion of Primary Root Growth

Exogenous application of β-cyclocitral has been observed to stimulate the growth of primary roots in plants like Arabidopsis thaliana and tomato. mdpi.comnih.govencyclopedia.pub Increased primary root length can be advantageous under stressful conditions, such as salinity and drought, by enabling better exploration of the soil for water and nutrients. mdpi.comencyclopedia.pub

Stimulation of Lateral Root Branching

β-Cyclocitral is known to stimulate lateral root branching. researchgate.netx-mol.net This effect contributes to a more complex and extensive root system, which is vital for anchorage and the absorption of water and nutrients. google.com In Arabidopsis, β-cyclocitral has been found to increase lateral root branching, even in the presence of inhibitors of carotenoid cleavage dioxygenases. google.combiologists.com

Induction of Meristematic Cell Divisions

A key mechanism by which β-cyclocitral promotes root growth and branching is by inducing cell divisions in root meristems. frontiersin.orgx-mol.netresearchgate.net Research indicates that β-cyclocitral promotes cell division in lateral root primordia. plantae.org Treatment with β-cyclocitral has been shown to increase the number of meristematic cells by over 20%. plantae.orgpnas.org This induction of cell division appears to be independent of major signaling pathways regulated by auxins, brassinosteroids, and reactive oxygen species. researchgate.netx-mol.netnih.gov

Here is a summary of β-cyclocitral's effects on root growth components:

| Root Component | Effect of β-Cyclocitral Treatment | Observed In |

| Primary Root Growth | Enhanced/Promoted | Arabidopsis, Tomato, Rice google.commdpi.comnih.govencyclopedia.pub |

| Lateral Root Branching | Stimulated/Increased | Arabidopsis, Tomato, Rice researchgate.netgoogle.comx-mol.net |

| Meristematic Cell Divisions | Induced/Increased | Arabidopsis frontiersin.orgx-mol.netresearchgate.netplantae.orgpnas.org |

Effects on Crown Root Systems (in monocots)

In monocotyledonous plants, such as rice (Oryza sativa), β-cyclocitral has a notable effect on the development of crown root systems. researchgate.netgoogle.com Treatment with β-cyclocitral has been observed to generate significantly more compact crown root systems in rice. researchgate.netx-mol.netnih.gov Furthermore, it enhances both primary root growth and crown root growth in rice, contributing to a deeper root system. google.com

Conserved Regulatory Effects Across Plant Species

The regulatory effects of β-cyclocitral on root growth and architecture are conserved across different plant species, including both monocots and eudicots. researchgate.netcabidigitallibrary.orgnih.gov This suggests a broad role for this compound in plant development. researchgate.netx-mol.netnih.gov

Studies in Arabidopsis thaliana

Arabidopsis thaliana has been a key model organism for studying the effects of β-cyclocitral on root development. researchgate.netresearchgate.net In Arabidopsis, β-cyclocitral has been shown to promote cell divisions in root meristems and stimulate lateral root branching. researchgate.netx-mol.netresearchgate.net Studies using Arabidopsis ccd1ccd4 biosynthesis mutants, which display reduced root stem cell divisions, have shown that β-cyclocitral application can restore these divisions, indicating the involvement of CCD1 and CCD4 in β-cyclocitral-mediated root growth. frontiersin.org The effects of β-cyclocitral on root growth in Arabidopsis appear to be independent of auxin, brassinosteroid, and reactive oxygen species signaling pathways. researchgate.netx-mol.netnih.gov

Studies in Rice (Oryza sativa)

Research in rice (Oryza sativa) has demonstrated the role of β-cyclocitral as a conserved root growth regulator. pnas.orgresearchgate.net Studies have shown that β-cyclocitral significantly increased primary root and lateral root length in rice seedlings. pnas.org It also influences other aspects of root architecture in rice, such as the number and gravity set-point angle of roots, leading to the generation of significantly more compact crown root systems. pnas.orgresearchgate.net

Recent studies have also explored the role of β-cyclocitral in rice defense responses. Jasmonic acid (JA)-induced β-cyclocitral in rice confers resistance to bacterial blight caused by Xanthomonas oryzae pv. oryzae (Xoo). nih.govresearchgate.netnii.ac.jp JA-induced accumulation of βCC is regulated by OsJAZ8, a repressor of JA signaling in rice. nih.govresearchgate.net Treatment with βCC induced resistance against Xoo and upregulated the expression of defense-related genes in rice. nih.govresearchgate.net

Studies in Tomato (Solanum lycopersicum)

In tomato (Solanum lycopersicum), β-cyclocitral has also been identified as a conserved regulator of root growth. pnas.orgresearchgate.net Similar to findings in rice, β-cyclocitral significantly increased primary and lateral root length in tomato seedlings. pnas.org It has a conserved effect on root growth in tomato, promoting cell divisions in root meristems and stimulating lateral root branching. pnas.orgresearchgate.net

Beyond root development, studies in tomato have indicated β-cyclocitral's role in enhancing defense against environmental stresses. mdpi.comnih.gov Exogenous application of β-cyclocitral has been shown to prime tomato plants against drought stress, inducing tolerance traits. nih.gov This drought tolerance appears to be independent of abscisic acid (ABA). nih.gov βCC-treated drought-exposed tomato plants showed no wilting, higher relative water content (RWC), and stomatal conductance compared to controls. nih.gov They also exhibited increased photosynthesis, chlorophyll (B73375) content, and enhanced root growth under drought conditions. nih.gov β-cyclocitral treatment also enhanced proline accumulation and the activity of superoxide (B77818) dismutase (SOD) in both drought-exposed and well-irrigated tomato plants. nih.gov

Transcriptome analysis in tomato plants treated with β-cyclocitral revealed the upregulation of multiple stress-responsive genes, suggesting its role in counteracting both abiotic and biotic stresses. mdpi.comnih.gov This includes genes functionally related to abiotic and biotic stresses, as well as those coding for heat shock proteins, transcription factors, and calcium-binding proteins. mdpi.com

β-cyclocitral is also a volatile compound that contributes to the aroma of tomato fruits. wikipedia.orgcirad.fr Studies on tomato genotypes have associated consumer preference with higher levels of certain carotenoid-derived volatiles, including β-cyclocitral. cirad.fr

Interaction with Other Growth Regulators

Research suggests that β-cyclocitral-driven root growth is independent of several previously characterized signaling pathways, including those involving auxin, brassinosteroids, and reactive oxygen species (ROS). pnas.orgresearchgate.netfrontiersin.orgnih.gov While auxin-responsive lines showed increased meristematic divisions upon β-cyclocitral treatment, there were no changes in meristem fluorescence, and inhibition of auxin transport did not affect β-cyclocitral's ability to increase root length. pnas.org Similarly, mutants in ROS and brassinosteroid signaling pathways showed no defects in β-cyclocitral-induced root growth. pnas.org This indicates that β-cyclocitral may regulate meristem divisions through pathways distinct from these major known regulators. pnas.orgresearchgate.netfrontiersin.org

However, β-cyclocitral has been shown to interact with other plant hormones in specific contexts. In rice, JA-induced β-cyclocitral negatively affects abscisic acid (ABA) biosynthesis. nih.govresearchgate.net Treatment with β-cyclocitral downregulated the expression of ABA-responsive genes, including ABA-biosynthesis genes, leading to a decrease in ABA levels. researchgate.net This suggests an antagonistic relationship between β-cyclocitral and ABA in rice, particularly in the context of defense responses to bacterial blight. nih.govresearchgate.net

Apocarotenoids, including β-cyclocitral, are gaining recognition as potential signaling molecules that interact within the complex network of plant growth regulators and stress signaling pathways. mdpi.comnih.govencyclopedia.pubresearchgate.net

Potential as a Plant Growth Enhancer

Based on its observed effects on root development and stress tolerance, β-cyclocitral holds potential as a plant growth enhancer, particularly in agricultural applications. mdpi.comwikipedia.orgfrontiersin.orgmdpi.comhhmi.org Its ability to promote root growth and branching in both monocots (rice) and eudicots (Arabidopsis, tomato) suggests a broad applicability across different crop species. pnas.orgresearchgate.netfrontiersin.orghhmi.org

Moreover, β-cyclocitral's capacity to prime plants against various stresses, including drought and photooxidative stress, without compromising growth, highlights its potential as a tool for improving crop resilience. mdpi.comnih.govnih.gov The induction of stress-responsive genes and the enhancement of antioxidant systems by β-cyclocitral contribute to this improved tolerance. mdpi.comnih.govnih.gov

The conserved effects of β-cyclocitral across different plant species and its distinct mode of action compared to classical plant hormones make it a promising candidate for developing new strategies to improve crop productivity and stress tolerance in agriculture. pnas.orgfrontiersin.orghhmi.org

Ecological and Inter Organismal Roles of β Cyclocitral

Role in Cyanobacterial Blooms and Aquatic Environments

β-Cyclocitral is frequently detected in eutrophic waters and is a known contributor to the characteristic odor associated with cyanobacterial blooms. researchgate.netcore.ac.uk Its presence and concentration are closely linked to the dynamics of these blooms and can influence the aquatic ecosystem in several ways. nih.govfrontiersin.org

Production by Microcystis aeruginosa

Microcystis aeruginosa, a prevalent bloom-forming cyanobacterium, is a primary producer of β-cyclocitral. nih.govmdpi.comresearchgate.net The compound is an oxidation product of β-carotene, formed through enzymatic reactions involving carotene oxygenase or via a non-enzymatic pathway involving reactive oxygen species (ROS). nih.govmdpi.com

Studies have investigated the production dynamics of β-cyclocitral in M. aeruginosa. The intracellular concentration and cellular quota of β-cyclocitral increase synchronously with cell density during the log phase of growth. nih.govresearchgate.net Maximum values are typically reached in the late stationary phase and early stationary phase. nih.govresearchgate.net The production of β-cyclocitral is linearly correlated with its precursor, β-carotene, particularly during the log phase. nih.govnih.gov However, in the stationary phase, the production may become limited by carotene oxygenase activity. nih.govnih.gov

High cyanobacterial biomass can lead to elevated β-cyclocitral concentrations in the water. nih.gov Surface scum, which contains higher concentrations of extracellular polymeric substances, may also be more conducive to β-cyclocitral production. nih.gov

Data on intracellular β-cyclocitral concentrations and cellular quotas in M. aeruginosa during different growth phases highlight the variability in its production. nih.govresearchgate.net

| Growth Phase | Intracellular β-Cyclocitral Concentration (µg/L) | Cellular Quota of β-Cyclocitral (fg/cell) |

| Log Phase | Increasing synchronously with cell density | Increasing synchronously with cell density |

| Early Stationary Phase | Up to 415 | Up to 10.7 |

| Late Stationary Phase | Maximum (415) | High (ranging from 3.81 to 10.67) |

Lytic Activity on Cyanobacteria Cells

β-Cyclocitral has demonstrated lytic activity against cyanobacteria, including various laboratory strains and species found in bloom samples. ebi.ac.ukduke.edu This lytic effect can contribute to the decline of cyanobacterial blooms in natural water bodies. duke.edu Exposure to β-cyclocitral can cause rapid rupture of cyanobacterial cells, particularly at higher concentrations. duke.edu

The lytic process induced by β-cyclocitral is associated with a characteristic color change in the culture broth from green to blue. ebi.ac.uknih.gov This color shift is attributed to the decomposition of chlorophyll-a and β-carotene, while the blue pigment phycocyanin remains. ebi.ac.uknih.gov Microscopic examination of M. aeruginosa cells exposed to lytic concentrations of β-cyclocitral reveals morphological changes, including wrinkling, shrinking, and cell perforation. duke.edu

The lethal effect of β-cyclocitral on M. aeruginosa is concentration-dependent. duke.edu For instance, concentrations of 150-300 mg/L induced rapid cell rupture, while 100 mg/L caused recoverable stress. duke.edu

Water Acidification and Chlorophyll (B73375) Loss

Research indicates that β-cyclocitral can down-regulate gene expression associated with chlorophyll synthesis. nih.govsemanticscholar.orgnih.gov This suggests a potential signaling role for β-cyclocitral in decreasing chlorophyll content in algae and plants. nih.govsemanticscholar.org

Influence on Species Composition in Aquatic Ecosystems

β-Cyclocitral, along with other volatile organic compounds produced by cyanobacteria, can act as allelopathic agents. frontiersin.orgmdpi.com These compounds can inhibit or damage other microorganisms and aquatic plants, influencing the species composition within aquatic ecosystems. frontiersin.orgnih.govmdpi.com

While β-cyclocitral derived from Microcystis can have lytic activity against Microcystis itself, it has been reported to exhibit stronger inhibitory activity against other cyanobacteria and algae. nih.gov This differential toxicity suggests that β-cyclocitral may play a role in the dominance of certain cyanobacterial species during blooms by suppressing competitors. frontiersin.orgnih.gov β-Cyclocitral has been reported to cause cell rupture in the diatom Nitzschia palea. mdpi.comfrontiersin.org

Grazer Defense Signal (e.g., Daphnia magna)

β-Cyclocitral functions as a grazer defense signal, particularly for the cyanobacterium Microcystis. researchgate.netcore.ac.ukchemsrc.comglpbio.comabmole.com It is considered a powerful repellent and a signal of poor quality food to grazers such as Daphnia magna. researchgate.netcore.ac.ukmdpi.comchemsrc.comabmole.com

Studies using Daphnia magna have shown a marked behavioral change in response to the presence of β-cyclocitral. researchgate.netcore.ac.uk Exposure to β-cyclocitral can induce a significant increase in the swimming velocity of Daphnia. researchgate.netcore.ac.uk While acclimation to the compound can occur over time, the initial response indicates its deterrent effect. researchgate.netcore.ac.uk The minimum concentration of β-cyclocitral required to elicit a significant grazer response has been determined to be relatively low. researchgate.netcore.ac.uk The release of β-cyclocitral upon cell rupture, which can be triggered by grazing, creates a localized high concentration around Microcystis colonies, acting as both a repellent and a signal of unpalatable food. researchgate.netcore.ac.uk

Interactions with Other Volatile Organic Compounds (VOCs)

Cyanobacteria produce a variety of VOCs, including β-cyclocitral, geosmin, and 2-methylisoborneol (B1147454) (2-MIB). frontiersin.orgebi.ac.uknih.gov These compounds can coexist in aquatic environments and may interact with each other, influencing their ecological effects. nih.govnih.govfrontiersin.orgnih.govresearchgate.net

Research suggests that the production of β-cyclocitral can be influenced by the presence of other VOCs. For instance, the external application of β-ionone has been shown to affect the production of β-cyclocitral in M. aeruginosa, potentially favoring the production of β-ionone and inhibiting that of β-cyclocitral in some strains. researchgate.net

While β-cyclocitral is a key volatile compound, its effects and roles in aquatic ecosystems are likely part of a complex interplay involving a mixture of VOCs released by cyanobacteria and other aquatic organisms.

Plant-Insect Interactions

β-Cyclocitral (βCC) plays a significant role in the complex interactions between plants and insects, acting as a signaling molecule that influences both plant defense mechanisms and insect behavior. Research indicates that βCC is produced by plants in response to herbivory and can affect insect attraction, feeding, and development.

Plants attacked by herbivores produce βCC, a volatile apocarotenoid formed by the oxidative cleavage of β-carotene. azolifesciences.compnas.orgnih.gov This production is part of the plant's defense response. azolifesciences.com βCC has been shown to enhance plant resistance against insect herbivores. azolifesciences.compnas.orgmdpi.comnih.gov In Arabidopsis thaliana, herbivore attack triggers the production of βCC, which subsequently down-regulates the methylerythritol 4-phosphate (MEP) pathway. azolifesciences.compnas.orgmpg.de The MEP pathway is crucial for plant growth processes, including the synthesis of photosynthetic pigments. azolifesciences.compnas.org By inhibiting the rate-controlling enzyme of the MEP pathway, βCC appears to facilitate a shift in plant resources from growth to defense. azolifesciences.compnas.orgmpg.de Studies have demonstrated that caterpillars feeding on Arabidopsis plants treated with βCC show reduced growth compared to those on untreated plants, highlighting βCC's role in plant defense. azolifesciences.commpg.de

Beyond its role in plant defense signaling, βCC also directly influences insect behavior. It is a volatile compound that can be detected by insects, mediating interactions between plants and herbivores. nih.govresearchgate.net Studies on the spotted wing drosophila (Drosophila suzukii) have investigated its electrophysiological and behavioral responses to βCC. Electroantennogram (EAG) tests revealed that D. suzukii can detect βCC, with male responses generally greater than female responses at lower doses. oup.com Behavioral assays showed that βCC alone can attract D. suzukii, with significantly more flies captured in βCC treatments compared to controls. oup.com

Furthermore, βCC can interact synergistically with other plant volatiles, influencing insect attraction. Research indicates that βCC can enhance the attractiveness of certain fruit volatiles to D. suzukii. For instance, βCC has been shown to have a synergistic effect on the attractiveness of ethyl hexanoate (B1226103) and an additive effect when combined with methyl butyrate (B1204436), ethyl acetate (B1210297), and isoamyl acetate for D. suzukii. frontiersin.org A study demonstrated that a blend of isoamyl acetate, βCC, and methyl butyrate was attractive to D. suzukii, particularly females, and was not attractive to a non-target species, Drosophila melanogaster. frontiersin.org Another study found that the addition of βCC to tart cherry juice synergistically increased attraction in female D. suzukii. frontiersin.orgresearchgate.net

The concentration of βCC in plants can also be affected by insect infestation. Research on lettuce (Lactuca sativa) infested by Spodoptera littoralis larvae and Myzus persicae aphids showed that βCC concentrations increased significantly with the intensity of infestation by both herbivore species. nih.govresearchgate.net This further supports the role of βCC as a herbivore-induced plant volatile.

The following table summarizes some research findings on the effects of β-Cyclocitral on insect behavior and plant defense:

| Plant Species | Insect Species | Effect of β-Cyclocitral | Research Finding Highlights | Source |

| Arabidopsis thaliana | Spodoptera littoralis | Enhances plant resistance, reduces caterpillar growth. | Down-regulates MEP pathway, shifts resources to defense. azolifesciences.compnas.orgmpg.de Caterpillars show reduced growth on treated plants. azolifesciences.commpg.de | azolifesciences.compnas.orgmpg.de |

| Lactuca sativa | Spodoptera littoralis, Myzus persicae | Concentration increases upon infestation. | Higher concentrations observed with increased infestation intensity. nih.govresearchgate.net | nih.govresearchgate.net |

| Various (implied) | Drosophila suzukii | Attractant, synergistic effects with other volatiles. | Attracts both male and female D. suzukii. oup.com Synergizes attraction with fruit volatiles like ethyl hexanoate and isoamyl acetate. frontiersin.orgresearchgate.net | oup.comfrontiersin.orgresearchgate.net |

| Solanum lycopersicum (Tomato) | Tuta absoluta | Emitted upon infestation. | Identified as a damage-induced volatile organic compound in infested tomato plants. frontiersin.org | frontiersin.org |

Further studies are ongoing to fully understand the complex signaling networks involving βCC and its potential applications in agriculture for enhancing insect resistance in crops like tomatoes. azolifesciences.commpg.dempg.de

Analytical Methodologies for β Cyclocitral Detection and Quantification

Chromatography-Based Techniques

Chromatography, coupled with sensitive detectors like mass spectrometers, is the cornerstone of β-cyclocitral analysis, allowing for its separation from other compounds in a sample and subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile organic compounds (VOCs) like β-cyclocitral. It offers high sensitivity and the ability to separate complex mixtures. β-Cyclocitral has been successfully analyzed using GC-MS in various matrices, including cyanobacteria and plant tissues. researchgate.netresearchgate.netasm.org The technique typically involves injecting a sample onto a GC column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. For β-cyclocitral analysis by GC-MS, selected ion monitoring (SIM) mode is often used, with characteristic ions such as m/z 152 and 137 being monitored. researchgate.netasm.org The detector temperature is commonly set around 230 °C. researchgate.netasm.org

GC analysis of volatile components can be performed using capillary columns such as BPX5, Zebron ZB-1, DB-5MS, CP Wax 58CB, and STABILWAX-DA, with temperature gradients ranging from 40 °C to 310 °C depending on the sample composition. mdpi.com For instance, a column temperature program might start at 40°C, hold for a few minutes, then ramp up to a higher temperature like 210°C. asm.org

Solid Phase Micro-extraction (SPME)

Solid Phase Micro-extraction (SPME) is a solvent-less or solvent-reduced sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. researchgate.netasm.orgnih.govscielo.br SPME involves exposing a coated fiber to the sample headspace or directly immersing it in the sample matrix to extract analytes. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed and swept onto the GC column. researchgate.netscielo.br SPME has been found to be particularly effective for the detection of β-cyclocitral, in some cases detecting the compound when solvent extraction methods did not. researchgate.netnih.gov SPME coupled with GC-MS has been optimized for detecting β-cyclocitral among other aroma compounds in various food matrices. Headspace solid-phase microextraction (HS-SPME) using fibers like divinylbenzene (B73037) (DVB)/carboxen/polydimethylsiloxane (PDMS) has been applied, with extraction times around 20 minutes at elevated temperatures (e.g., 60 °C). researchgate.net

Solvent Extraction Methods

Solvent extraction is another common technique for isolating β-cyclocitral from various sample matrices before GC-MS analysis. This method involves using a suitable solvent to partition β-cyclocitral from the sample. While solvent extraction is a traditional approach, some studies have indicated that it may not be as effective as SPME for detecting β-cyclocitral in certain samples, such as cyanobacteria. researchgate.netnih.gov However, solvent extraction remains a viable method and has been used in studies analyzing volatile compounds. rsc.org For example, extraction from cultured broth using tert-butyl methyl ether (MTBE) soon after acidification has been reported for VOC analysis by GC/MS. researchgate.net Extraction with diethyl ether has also been used to isolate β-cyclocitral from aqueous solutions. asm.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds, although GC-MS is often preferred for highly volatile compounds like β-cyclocitral. rsc.org HPLC-MS separates compounds based on their interaction with a stationary phase and a liquid mobile phase, and the eluting compounds are then detected by a mass spectrometer. HPLC-MS has been used to identify and quantify endogenous β-cyclocitral in plant roots. pnas.orgnih.gov Sample preparation for HPLC-MS typically involves homogenizing tissue and extracting compounds using solvents like methanol. pnas.org While HPLC is generally less sensitive for volatile compounds compared to GC-MS, it can be used for β-cyclocitral analysis. rsc.orgsielc.com For LC-MS compatible applications, the mobile phase typically contains solvents like acetonitrile (B52724) and water, with additives like formic acid. sielc.com Predicted LC-MS/MS spectra for beta-Cyclocitral are available in databases. hmdb.camimedb.orghmdb.ca

Sample Preparation Techniques

Effective sample preparation is critical for the successful analysis of β-cyclocitral, as it involves isolating and concentrating the compound from potentially complex matrices while minimizing degradation or alteration.

Extraction Parameters (e.g., temperature, stirring rate, acidification, salt effects)

Several parameters can influence the efficiency of β-cyclocitral extraction and its detection. Studies investigating SPME have examined the effects of extraction temperature, sample stirring rate, and the addition of salt. researchgate.netnih.gov

Temperature: Heating has been found to be critical for β-cyclocitral formation during SPME analysis of some samples, suggesting that it may be formed from precursors during the heating process rather than existing as the intact form in the sample. researchgate.netresearchgate.netnih.gov For instance, heating at 60 °C was found to be critical for β-cyclocitral formation in one study. researchgate.netnih.gov In SPME optimization studies, an increase in β-cyclocitral area was observed with temperatures between 50-75 °C. scielo.br

Stirring Rate: Sample stirring rate can also impact extraction efficiency by facilitating the transfer of volatile compounds from the sample matrix to the headspace and the SPME fiber. researchgate.netnih.gov

Acidification: Acidification of samples has been shown to be effective for β-cyclocitral formation, in some cases being more effective than heating when comparing the obtained amounts. researchgate.netresearchgate.netnih.gov Acidification with 1M HCl has been used in solvent extraction methods. researchgate.net The formation of β-cyclocitral during analysis by SPME after acidification suggests it may be formed from intermediates. researchgate.netnih.gov

Salt Effects: The effect of salt addition on β-cyclocitral extraction has also been investigated in SPME studies. researchgate.netnih.gov While the addition of salt is sometimes used to enhance the partitioning of analytes into the headspace, in some contexts, such as the analysis of enzymatic cleavage products in bacterial cultures, salt addition was not deemed necessary. rsc.org

These parameters highlight the importance of optimizing extraction conditions based on the sample matrix and the analytical technique used to ensure accurate and reliable results.

Isotopic Labeling for Metabolic Flux Analysis (e.g., ¹³CO₂)

Isotopic labeling, particularly using stable isotopes such as carbon-13 (¹³C) in the form of ¹³CO₂, is a powerful technique for conducting metabolic flux analysis (MFA) in biological systems. creative-proteomics.comnih.gov This method allows researchers to trace the flow of carbon atoms through intricate metabolic networks, providing quantitative insights into reaction rates (fluxes) that are not directly measurable through metabolite concentrations alone. creative-proteomics.comnih.gov The principle relies on introducing a labeled substrate into the system and monitoring its incorporation into downstream metabolites over time using analytical techniques like mass spectrometry. creative-proteomics.comnih.gov

In the context of plant metabolism, ¹³CO₂ is a particularly relevant tracer because it represents the natural carbon source assimilated through photosynthesis, which directly feeds into central metabolic pathways located within chloroplasts, such as the methylerythritol-4-phosphate (MEP) pathway. pnas.orgmpg.deazolifesciences.com The MEP pathway is crucial for the biosynthesis of a wide range of essential isoprenoids, including carotenoids, chlorophylls, and plastoquinones. pnas.orgmpg.de this compound, an apocarotenoid derived from the oxidative cleavage of beta-carotene, has been shown to act as a signaling molecule that influences plant responses, including the regulation of the MEP pathway. pnas.orgazolifesciences.commdpi.com

Studies investigating the impact of this compound on plant metabolism have utilized in vivo ¹³CO₂ labeling to quantify changes in MEP pathway flux. pnas.orgmpg.denih.gov By exposing plants to an atmosphere containing ¹³CO₂ and harvesting tissue at different time points, the incorporation of the ¹³C label into MEP pathway intermediates can be measured. pnas.orgmpg.de A key intermediate often monitored for flux calculations is 1-deoxy-D-xylulose 5-phosphate (DXP), the first committed intermediate of the pathway, synthesized by the enzyme DXP synthase (DXS). pnas.orgmpg.denih.gov

Metabolic flux through the MEP pathway is calculated based on the rate of ¹³C incorporation into DXP and the pool size of DXP over a time course. pnas.orgmpg.de This approach allows researchers to determine how quickly carbon flows through the initial steps of the pathway under different conditions. For instance, research has demonstrated that simulated herbivory in Arabidopsis thaliana leads to a decrease in flux through the MEP pathway. pnas.orgmpg.de Importantly, this compound, which accumulates in response to herbivory, was found to contribute to this down-regulation by inhibiting DXS activity. pnas.orgmpg.deazolifesciences.com

Detailed research findings using ¹³CO₂ labeling have shown a significant reduction in MEP pathway flux in plants treated to simulate herbivory compared to untreated or mechanically wounded plants. pnas.orgmpg.de For example, one study reported a 25% decrease in flux through the MEP pathway within 1 hour of simulated herbivory, as measured by ¹³C incorporation into DXP. pnas.org This reduction in flux was accompanied by a decrease in DXP pool size and reduced DXS activity and transcript levels, supporting the role of this compound as a negative regulator of this pathway. pnas.org

Synthetic Approaches and Derivative Chemistry of β Cyclocitral

Chemical Synthesis of β-Cyclocitral

The chemical synthesis of β-cyclocitral can be achieved through various routes, with the cyclization of citral (B94496) anil being a notable method. Alternative synthetic pathways also exist, contributing to its availability for various applications.

Cyclization of Citral Anil

An established method for the preparation of β-cyclocitral involves the acid-catalyzed cyclization of citral anil. cdnsciencepub.comresearchgate.netresearchgate.netcapes.gov.br Citral anil is formed by the condensation of citral with aniline. google.com The subsequent cyclization of citral anil, typically using an acid catalyst such as sulfuric acid, leads to the formation of cyclocitral isomers, including β-cyclocitral. cdnsciencepub.comgoogle.com

Early methods involving steam distillation of the reaction product could lead to the formation of by-products like p-cymene (B1678584) and 1-acetyl-4,4-dimethyl-1-cyclohexene. cdnsciencepub.comresearchgate.netresearchgate.netcapes.gov.br Improved methods have been developed to prevent the formation of these by-products by avoiding steam distillation during the work-up procedure. cdnsciencepub.comresearchgate.netresearchgate.netcapes.gov.br For instance, cyclization of citral anil with 95% sulfuric acid at low temperatures (-15°C to -20°C) followed by extraction can yield a mixture of α- and β-cyclocitral. cdnsciencepub.comgoogle.comcdnsciencepub.com The ratio of isomers can be influenced by the reaction conditions. One study reported obtaining a mixture with a 3:1 ratio of α-cyclocitral to β-cyclocitral, which could then be enriched in the beta isomer by treatment with methanolic KOH. cdnsciencepub.com

The cyclocitral N-methylaldimines, which are intermediates in some cyclization processes from citral, can also be cyclized to yield mixtures of α- and β-cyclocitral derivatives. google.com Yields in the range of 60-70% based on citral have been reported for cyclization of citral anil under optimized conditions, although achieving satisfactory yields for industrial scale production has been a subject of ongoing research. google.com

Alternative Synthetic Routes (e.g., from Pyronene)

While the cyclization of citral anil is a common approach, alternative synthetic routes to β-cyclocitral have been explored. One such route involves starting from β-ionone (also referred to as beta-violet ketone in some synthesis contexts). guidechem.com A synthesis process utilizing β-ionone as a starting material involves ozone oxidation followed by reduction hydrolysis. guidechem.com This method has been demonstrated to be feasible for the synthesis of β-cyclocitral. guidechem.com

Another potential starting material mentioned in the context of cyclocitral synthesis is pyronene. While specific detailed synthetic routes from pyronene directly to β-cyclocitral were not extensively detailed in the search results, pyronenes (such as alpha-pyronene and beta-pyronene) are related cyclic terpenes. uni.luthegoodscentscompany.comuni.lu Given their structural similarity to the cyclic core of β-cyclocitral, they represent plausible starting points for alternative synthetic strategies, likely involving functionalization and oxidation steps to introduce the aldehyde group.

Derivatives and Analogs

β-Cyclocitral serves as a precursor for the synthesis of several important derivatives and analogs, many of which possess significant biological activities or industrial applications.

β-Cyclocitric Acid

β-Cyclocitric acid is a direct oxidation product of β-cyclocitral. nih.govresearchgate.net This compound is recognized as a stress signal in vascular plants, accumulating under unfavorable environmental conditions such as drought or high light. nih.govresearchgate.net β-Cyclocitric acid, along with β-cyclocitral, plays a role in regulating nuclear gene expression through various signaling pathways, contributing to stress acclimation in plants. nih.govresearchgate.net

Dihydroactinidiolide

Dihydroactinidiolide is a naturally occurring volatile terpene that can be considered a derivative or related compound to β-cyclocitral, although its biosynthesis typically involves the degradation of carotenoids. wikipedia.orgchemicalbook.com It is a lactone with a benzofuranone skeleton. ymdb.caontosight.ai Dihydroactinidiolide has been identified in various natural sources, including black tea, fenugreek, and mangoes. wikipedia.org It is known for its sweet, tea-like odor and is used as a fragrance. wikipedia.org Dihydroactinidiolide exists in enantiomeric forms, (S)- and (R)-, which can influence its biological properties. ontosight.ai It has been prepared synthetically. wikipedia.org

Table 1: Properties of (±)-Dihydroactinidiolide

| Property | Value |

| Chemical Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Melting Point | 43 °C |

| Boiling Point | 296.1 °C |

| Flash Point | 120.2 °C |

| Water Solubility | 0.61 g/L (Predicted) ymdb.ca |

β-Ionone and Dimethyl-β-Cyclocitral

β-Ionone is a well-known apocarotenoid structurally related to β-cyclocitral. wikipedia.org It is a significant fragrance chemical and contributes to the aroma of roses. wikipedia.orgfishersci.be β-Ionone is derived from the degradation of carotenoids, including β-carotene, from which β-cyclocitral is also derived. nih.govwikipedia.org The conversion of carotenoids like β-carotene to β-ionone contributes to vitamin A activity in animals. wikipedia.org